CYP1A2 Inhibition Potency and Selectivity of 2,7-DMN
2,7-Dimethylnaphthalene inhibits cytochrome P450 1A2 (CYP1A2) with an IC₅₀ of 65 μM . While no direct head-to-head comparison with other DMN isomers is available in the primary literature, this value positions 2,7-DMN as a moderate-potency, chemically tractable tool compound for CYP1A2 modulation studies—distinct from both the sub-micromolar inhibitors (e.g., furafylline, IC₅₀ = 0.07 μM) used in clinical pharmacology and the high-potency natural product inhibitors encountered in drug interaction screening [1].
| Evidence Dimension | CYP1A2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 65 μM |
| Comparator Or Baseline | Furafylline (mechanism-based CYP1A2 inhibitor): 0.07 μM |
| Quantified Difference | Approximately 930-fold lower potency relative to furafylline |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This moderate inhibition potency makes 2,7-DMN suitable for biochemical studies requiring reversible CYP1A2 modulation without the irreversible inactivation associated with mechanism-based inhibitors, offering a distinct experimental window for metabolic disease and drug metabolism research.
- [1] Sridhar, J.; et al. Review of Ligand Specificity Factors for CYP1A Subfamily Enzymes from Molecular Modeling Studies. Int. J. Mol. Sci. 2017, 18, 1348. View Source
